molecular formula C16H12BrNO2 B5533200 N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide

N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5533200
M. Wt: 330.17 g/mol
InChI Key: GUTIQEAVMDWRJN-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide: is a chemical compound that belongs to the class of benzofuran carboxamides It is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the 2-position.

    Formation of Benzofuran: The brominated intermediate is then subjected to cyclization to form the benzofuran ring.

    Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry: N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine: The compound’s structural features make it a candidate for the development of new pharmaceuticals. It is explored for its potential therapeutic effects in various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-bromo-4-methylphenyl)benzamide
  • N-(2-bromo-4-methylphenyl)-4-methoxybenzamide
  • N-(2-bromo-4-methylphenyl)-2-(2-nitrophenoxy)acetamide

Uniqueness: N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the benzofuran ring or have different substituents.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c1-10-6-7-13(12(17)8-10)18-16(19)15-9-11-4-2-3-5-14(11)20-15/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTIQEAVMDWRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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